molecular formula C15H17ClN4OS B2643512 1-(2-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea CAS No. 1797144-15-0

1-(2-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea

Cat. No.: B2643512
CAS No.: 1797144-15-0
M. Wt: 336.84
InChI Key: DABLASQOQRHANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a chlorophenyl group, a thiazolyl group, and a piperidinyl group, suggests potential biological activity and utility in various scientific fields.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of agrochemicals or materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Derivative Synthesis: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Urea Formation: The final step involves the reaction of the piperidine derivative with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the chlorophenyl ring.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to inhibition or activation of specific pathways. Detailed studies involving molecular docking, binding assays, and cellular experiments would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiourea: Similar structure with a thiourea linkage instead of urea.

    1-(2-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]carbamate: Contains a carbamate group instead of urea.

    1-(2-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]amide: Features an amide linkage.

Uniqueness

The uniqueness of 1-(2-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea lies in its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c16-12-3-1-2-4-13(12)19-14(21)18-11-5-8-20(9-6-11)15-17-7-10-22-15/h1-4,7,10-11H,5-6,8-9H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABLASQOQRHANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=CC=C2Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.